mGluR1 Antagonist Potency
MIQ-N-succinate demonstrates antagonist activity at human mGluR1 with an IC₅₀ of 6.30 nM [1]. This places its potency within the same nanomolar range as selective mGluR1 tool compounds such as R214127 (human mGluR1a IC₅₀ = 14 nM) and NPS 2390 (mGluR1 IC₅₀ = 5.2 nM), while substantially exceeding the potency of the widely cited mGluR1a antagonist LY367385 (IC₅₀ = 8.8 μM) [2] .
| Evidence Dimension | mGluR1 antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | 6.30 nM (human mGluR1) |
| Comparator Or Baseline | R214127: 14 nM; NPS 2390: 5.2 nM; LY367385: 8,800 nM |
| Quantified Difference | MIQ-N-succinate is ~1,397-fold more potent than LY367385; ~2.2-fold more potent than R214127; comparable to NPS 2390 |
| Conditions | In vitro antagonist activity assay at human recombinant mGluR1 |
Why This Matters
This potency profile confirms MIQ-N-succinate as a viable, nanomolar-affinity mGluR1 ligand, enabling its use in receptor binding studies where high-affinity engagement is required.
- [1] BindingDB. BDBM50364719 (CHEMBL1951658) Affinity Data: IC₅₀ = 6.30 nM at human mGluR1. View Source
- [2] Alomone Labs. mGluR1 Antagonist Explorer Kit. NPS 2390 IC₅₀ = 5.2 nM. View Source
